(5-氯-1-甲基-1H-咪唑-2-基)甲醇盐酸盐

描述

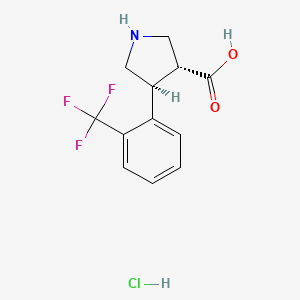

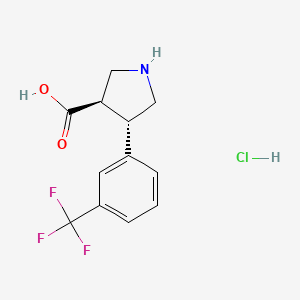

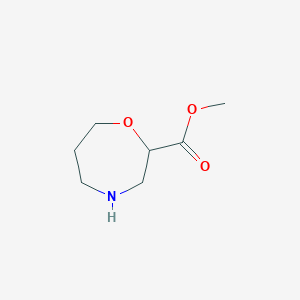

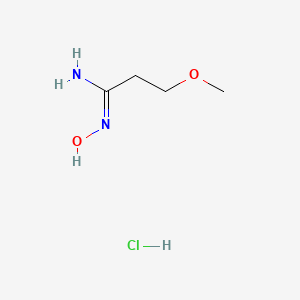

“(5-chloro-1-methyl-1H-imidazol-2-yl)methanol hydrochloride” is a member of imidazoles . Its Inchi Code is 1S/C5H7ClN2O.ClH/c1-8-4(6)2-7-5(8)3-9;/h2,9H,3H2,1H3;1H .

Molecular Structure Analysis

The molecular structure of “(5-chloro-1-methyl-1H-imidazol-2-yl)methanol hydrochloride” consists of a 5-membered imidazole ring with a chlorine atom at the 5th position and a methyl group at the 1st position . The imidazole ring is attached to a methanol group .Physical And Chemical Properties Analysis

“(5-chloro-1-methyl-1H-imidazol-2-yl)methanol hydrochloride” has a molecular weight of 146.57 g/mol . It has one hydrogen bond donor and two hydrogen bond acceptors . Its exact mass and monoisotopic mass are 146.0246905 g/mol . The compound has a topological polar surface area of 38 Ų .作用机制

The mechanism of action of (5-chloro-1-methyl-1H-imidazol-2-yl)methanol hydrochlorideethyl-1H-imidazol-2-yl)methanol hydrochloride is not well understood. However, its ability to act as a catalyst in organic reactions and as a reagent in the production of pharmaceuticals and other chemicals suggests that it may act as a Lewis acid, which is a type of molecule that can accept electrons from other molecules. It is also believed to act as a nucleophile, which is a type of molecule that can donate electrons to other molecules.

Biochemical and Physiological Effects

The biochemical and physiological effects of (5-chloro-1-methyl-1H-imidazol-2-yl)methanol hydrochlorideethyl-1H-imidazol-2-yl)methanol hydrochloride are not well understood. However, it has been used in scientific research as a reagent in the synthesis of various compounds, as a catalyst in organic reactions, and as a reagent in the production of pharmaceuticals and other chemicals. It has also been used as a ligand in coordination chemistry, as a substrate in enzymatic reactions, and as a reagent in peptide synthesis.

实验室实验的优点和局限性

The advantages of using (5-chloro-1-methyl-1H-imidazol-2-yl)methanol hydrochlorideethyl-1H-imidazol-2-yl)methanol hydrochloride in lab experiments include its low cost, its availability, and its water solubility. It is also a non-toxic compound, which makes it safe to handle in the laboratory. Additionally, it has been used in a variety of scientific research applications, making it a versatile reagent.

The main limitation of (5-chloro-1-methyl-1H-imidazol-2-yl)methanol hydrochlorideethyl-1H-imidazol-2-yl)methanol hydrochloride is its lack of specificity. It has been used in a variety of scientific research applications, but its mechanism of action is not well understood. Additionally, it has not been tested in humans, so its potential side effects are unknown.

未来方向

There are a number of potential future directions for the use of (5-chloro-1-methyl-1H-imidazol-2-yl)methanol hydrochlorideethyl-1H-imidazol-2-yl)methanol hydrochloride. These include further research into its mechanism of action, its potential biochemical and physiological effects, and its potential applications in the pharmaceutical and other industries. Additionally, further research could be done to explore the potential of using this compound as a therapeutic agent. Additionally, further research could be done to explore the potential of using this compound as a diagnostic agent. Finally, further research could be done to explore the potential of using this compound in the synthesis of other compounds.

科学研究应用

药物合成

咪唑衍生物因其多样的生物活性,成为许多药物的基础结构。 所述化合物可作为合成具有抗菌、抗分枝杆菌、抗炎和抗肿瘤性质药物的前体 。其结构与组氨酸和组胺等天然产物相似,表明其在开发针对代谢途径和免疫反应的药物方面具有潜在的应用价值。

抗氧化潜力

咪唑环以其抗氧化特性而闻名。 诸如您所提到的衍生物可以被合成和评估其清除活性,这可能导致新的抗氧化疗法的开发 。这些疗法可能在对抗氧化应激相关疾病方面特别有用。

抗病毒剂

咪唑化合物已显示出作为抗病毒剂的希望。 鉴于咪唑衍生物的结构灵活性,可以对其进行修饰以增强其对特定病毒的功效,从而为对抗病毒感染的持续斗争做出贡献 。

抗溃疡药物

咪唑核心存在于奥美拉唑和泮托拉唑等几种抗溃疡药物中。 可以探索该化合物在治疗胃肠道疾病方面的潜在用途,特别是那些涉及过量产酸的疾病 。

抗蠕虫应用

噻苯达唑等咪唑衍生物具有抗蠕虫活性。 对该化合物的研究可能会导致治疗寄生虫感染的新方法,改进现有疗法或解决耐药性问题 。

化疗研究

咪唑环是化疗剂的一部分,例如达卡巴嗪,用于治疗霍奇金病。 可以研究该化合物在癌症化疗中的潜在作用,可能作为联合疗法的一部分以改善患者预后 。

抗烟草花叶病毒(TMV)活性

对咪唑衍生物的研究包括探索其对抗烟草花叶病毒(TMV)等植物病毒的潜力。 可以合成并测试该化合物在保护作物免受病毒病害方面的功效,这对粮食安全至关重要 。

合成方法学开发

咪唑衍生物的合成是活跃的研究领域。 该化合物可用于开发新的合成方法,为更广泛的有机化学领域做出贡献,并促进发现具有各种应用的新型化合物 。

属性

IUPAC Name |

(5-chloro-1-methylimidazol-2-yl)methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2O.ClH/c1-8-4(6)2-7-5(8)3-9;/h2,9H,3H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISSTVANZPOYASJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=C1CO)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1235441-63-0 | |

| Record name | 1H-Imidazole-2-methanol, 5-chloro-1-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1235441-63-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![benzyl (4R)-4-[(3R,5R,6Z,7S,8S,9S,10R,13R,14S,17R)-6-ethylidene-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B1425191.png)

![5-(5-Chloro-1-(2-fluorophenyl)-2-oxopentyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate](/img/structure/B1425194.png)

![Methyl 2-chlorobenzo[d]oxazole-4-carboxylate](/img/structure/B1425200.png)

![4-chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1425202.png)